molecular formula C14H24O3 B14640135 Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol CAS No. 53889-41-1

Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol

Katalognummer: B14640135
CAS-Nummer: 53889-41-1
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: SQALCAGWSXHVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is a complex organic compound with a unique structure. This compound is characterized by the presence of a formic acid moiety attached to a cyclohexene ring, which is further substituted with a 4-methylpent-3-enyl group. The molecular formula of this compound is C16H26O2, and it has a molecular weight of 250.38 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the desired transformations .

Analyse Chemischer Reaktionen

Types of Reactions

Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The formic acid moiety can act as a proton donor, facilitating various biochemical reactions. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is unique due to its specific combination of functional groups and its complex structure. This uniqueness contributes to its diverse chemical reactivity and wide range of applications in various fields .

Eigenschaften

CAS-Nummer

53889-41-1

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C13H22O.CH2O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;2-1-3/h4,6,13-14H,3,5,7-10H2,1-2H3;1H,(H,2,3)

InChI-Schlüssel

SQALCAGWSXHVHD-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1=CCC(CC1)CO)C.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.